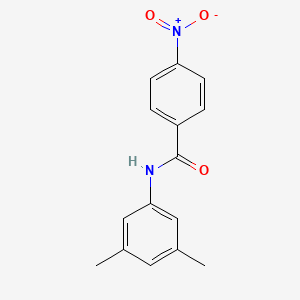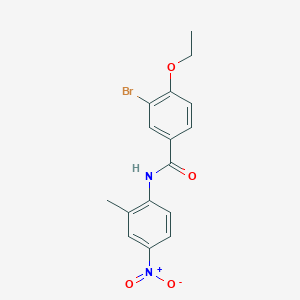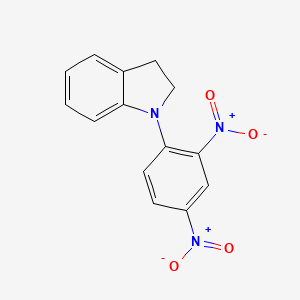![molecular formula C16H21Cl3N2O3 B4997613 butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B4997613.png)
butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate, also known as TCPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TCPPB is a member of the benzoate ester family and is commonly used as a flame retardant in various consumer products, including textiles, plastics, and electronics. In recent years, TCPPB has also been studied for its potential use in biomedical research and drug development.
作用机制
The mechanism of action of butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been studied for its potential use as an anti-inflammatory agent. This compound has been shown to inhibit the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of using butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate in lab experiments is its relatively low toxicity. This compound has been shown to be well-tolerated in animals, making it a safe compound to use in preclinical studies. However, this compound is also relatively insoluble in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate. One area of interest is in the development of new drugs for the treatment of cancer. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer treatment in humans. Another potential direction for research is in the development of new anti-inflammatory agents. This compound has shown anti-inflammatory properties in preclinical studies, and further research is needed to determine its potential as a treatment for inflammatory diseases. Finally, this compound may also have potential applications in other fields, such as materials science and environmental chemistry.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in drug development, anti-inflammatory agents, and other areas of research. While further research is needed to fully understand the potential of this compound, its unique properties make it a promising candidate for further study.
合成方法
The synthesis of butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with butyl chloroformate to form butyl 4-aminobenzoate. This intermediate is then reacted with 2,2,2-trichloro-N-(propionyl)ethane-1,2-diamine to produce this compound. The synthesis of this compound is a relatively straightforward process, and the compound can be obtained in high yields.
科学研究应用
Butyl 4-{[2,2,2-trichloro-1-(propionylamino)ethyl]amino}benzoate has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further drug development.
属性
IUPAC Name |
butyl 4-[[2,2,2-trichloro-1-(propanoylamino)ethyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl3N2O3/c1-3-5-10-24-14(23)11-6-8-12(9-7-11)20-15(16(17,18)19)21-13(22)4-2/h6-9,15,20H,3-5,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPCJOZCJUBUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)

![2-(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzoyl)benzoic acid](/img/structure/B4997539.png)
![2-[4-(4-morpholinyl)-4-oxobutyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B4997540.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)
![4,4'-{[4-(dipropylamino)phenyl]methylene}bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4997547.png)
![2-chloro-5-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B4997552.png)
![4-methyl-3-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4997555.png)

![N-[(allylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4997584.png)

![1-[4-(2,3,5-trimethylphenoxy)butyl]-1H-imidazole](/img/structure/B4997594.png)

